

3-Methyl-2-hexene CAS registry number and structure.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methyl-2-hexene

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An In-depth Technical Guide to 3-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-2-hexene**, detailing its chemical identity, physical properties, and key experimental protocols. This document is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Chemical Identity and Structure

3-Methyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. It exists as a mixture of two geometric isomers, (E)- and (Z)-**3-methyl-2-hexene**. The general structure consists of a six-carbon hexene backbone with a methyl group substituted at the third carbon position and a double bond originating at the second carbon.

CAS Registry Numbers:

Mixture of (E) and (Z) isomers: 17618-77-8[1]

• (E)-**3-methyl-2-hexene** (trans): 20710-38-7[2]

(Z)-3-methyl-2-hexene (cis): 10574-36-4[3]



Below is a graphical representation of the chemical structure of **3-Methyl-2-hexene**.

Caption: Chemical structure of 3-Methyl-2-hexene.

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Methyl-2-hexene** is presented below. Data is provided for the isomeric mixture and individual stereoisomers where available.

Property	(Z)-3-Methyl-2- hexene	(E)-3-Methyl-2- hexene	Mixture/Unspe cified	Reference(s)
Molecular Formula	C7H14	C7H14	C7H14	[2][4]
Molecular Weight	98.19 g/mol	98.19 g/mol	98.19 g/mol	[2][4]
Boiling Point	97.26°C	94-95°C	94-97.3°C	[3][5][6]
Melting Point	-118.5°C	-	-	[3]
Density	0.7114 g/cm ³	-	0.714-0.72 g/cm ³	[3][5][6]
Refractive Index	1.4100	-	1.414	[3][6]
LogP (Octanol/Water)	-	-	2.75270	[6]
Vapor Pressure	-	-	48.1 mmHg at 25°C	[6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of **3-Methyl-2-hexene** are not readily available in common chemical literature databases. However, its synthesis can be achieved through established organic chemistry reactions. Below are generalized protocols for plausible synthetic routes and analytical characterization, adapted from procedures for analogous compounds.

Synthesis via Dehydration of 3-Methyl-2-hexanol



A common method for alkene synthesis is the acid-catalyzed dehydration of a corresponding alcohol. In this case, **3-Methyl-2-hexene** would be prepared from 3-methyl-2-hexanol. The reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene, which would be **3-methyl-2-hexene**.

Reaction Workflow:



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Caption: Workflow for the synthesis of **3-Methyl-2-hexene** via alcohol dehydration.

Detailed Methodology (Adapted from Dehydration of 2-Methylcyclohexanol and t-Amyl Alcohol): [7][8]

- Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a
 Vigreux column wrapped in glass wool or foil, a condenser, and a receiving flask cooled in an ice bath.
- Reaction Mixture: To the round-bottom flask, add the starting alcohol, 3-methyl-2-hexanol.
 Cool the flask in an ice-water bath.
- Acid Addition: Slowly and with constant swirling, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). A typical ratio is approximately 1 part acid to 3 parts alcohol by volume.
- Distillation: Add boiling chips to the flask and heat the mixture gently using a heating mantle. The lower-boiling alkene products will distill as they are formed, shifting the equilibrium toward the products. Collect the distillate, which will be a mixture of alkenes and water.
- Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and then with a saturated sodium chloride (brine) solution.

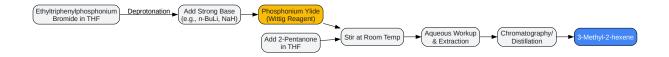


- Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂).
- Final Purification: Decant or filter the dried liquid into a clean, dry distillation flask and perform a final simple or fractional distillation to purify the **3-Methyl-2-hexene** product, collecting the fraction that boils in the expected range (approx. 94-97°C).

Synthesis via Wittig Reaction

The Wittig reaction provides a highly reliable method for forming a C=C double bond with regiochemical control. To synthesize **3-Methyl-2-hexene**, the reaction would involve an ylide formed from an ethylphosphonium salt reacting with 2-pentanone.

Reaction Workflow:



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Caption: Workflow for the synthesis of **3-Methyl-2-hexene** via the Wittig reaction.

Detailed Methodology (Generalized Protocol):[9][10][11]

- Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
- Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Allow the mixture to stir for approximately 30-60 minutes.



- Carbonyl Addition: While maintaining the inert atmosphere and low temperature, add a solution of 2-pentanone in anhydrous THF to the ylide solution dropwise.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with a nonpolar organic solvent (e.g., diethyl ether or hexanes).
- Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation to yield **3-Methyl-2-hexene**. The byproduct, triphenylphosphine oxide, is often removed during this step.

Analytical Characterization Protocols

GC-MS is a primary technique for separating and identifying the components of volatile mixtures.

- Sample Preparation: For a neat liquid sample, prepare a dilute solution (e.g., 1 μL of 3-Methyl-2-hexene in 1 mL of a volatile solvent like hexane or dichloromethane).
- Instrumentation (Typical Parameters):
 - GC System: Agilent 7890B GC or similar.
 - Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness), is suitable for separating hydrocarbon isomers.[12]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 3-10°C/min) to a final temperature of around 240°C.[12]
 - Injector: Split/splitless injector, typically in split mode to avoid column overload.

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- · MS System:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis: The resulting mass spectrum can be compared to spectral libraries (e.g., NIST) for identification. The mass spectrum of 3-methyl-2-hexene is expected to show characteristic fragmentation patterns for an aliphatic alkene.[1] Kovats retention indices can also be used for identification.[2]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3][4]
- ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the vinylic proton, allylic protons, and aliphatic protons of the ethyl and methyl groups.
- 13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom, including the two sp²-hybridized carbons of the double bond and the five sp³-hybridized carbons.[3][4][13]

FTIR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation (Neat Liquid): Place a small drop of the pure liquid between two salt plates (e.g., KBr or NaCl) to create a thin film.[2][5]
- Alternatively (ATR): Place a drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.



- Expected Absorptions: For **3-Methyl-2-hexene**, characteristic peaks would include:
 - C-H stretch (sp² hybridized): Just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[14]
 - C-H stretch (sp³ hybridized): Just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[14]
 - C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.[14]
 - C-H bend (out-of-plane): In the fingerprint region (below 1000 cm⁻¹), characteristic of the substitution pattern of the alkene.

Safety and Handling

3-Methyl-2-hexene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][15][16]

- Hazards: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways (aspiration hazard).[16]
- Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use explosionproof electrical equipment. Wear protective gloves, safety glasses, and flame-retardant lab coats.[16]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.
- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[15]

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References

• 1. 3-Hexene, 2-methyl-, (E)- [webbook.nist.gov]



- 2. rsc.org [rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dehydration of an alcohol [cs.gordon.edu]
- 7. sites.nvcc.edu [sites.nvcc.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. The Wittig Reaction Lab Report | Report Edubirdie [edubirdie.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
- 12. spectrabase.com [spectrabase.com]
- 13. beyondbenign.org [beyondbenign.org]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [3-Methyl-2-hexene CAS registry number and structure.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101136#3-methyl-2-hexene-cas-registry-number-and-structure]

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